molecular formula C26H25N5O3S B2464795 2-(furan-2-yl)-5-{[4-(4-methoxyphenyl)piperazin-1-yl](phenyl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887219-76-3

2-(furan-2-yl)-5-{[4-(4-methoxyphenyl)piperazin-1-yl](phenyl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2464795
CAS No.: 887219-76-3
M. Wt: 487.58
InChI Key: QQBAQWNATIGTEN-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-5-{4-(4-methoxyphenyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperazine moiety, and a triazolothiazole core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-5-{4-(4-methoxyphenyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the triazolothiazole core through a cyclization reaction, followed by the introduction of the furan and piperazine moieties via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents, such as dimethylformamide (DMF), to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-5-{4-(4-methoxyphenyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups will produce amines.

Scientific Research Applications

2-(furan-2-yl)-5-{4-(4-methoxyphenyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-5-{4-(4-methoxyphenyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(furan-2-yl)-5-{4-(4-methoxyphenyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol: shares structural similarities with other triazolothiazole derivatives, which also feature a triazolothiazole core but may have different substituents.

    4-Methoxy Itraconazole Derivative: Another compound with a similar piperazine moiety and triazole ring, but with different substituents and applications.

Uniqueness

The uniqueness of 2-(furan-2-yl)-5-{4-(4-methoxyphenyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(furan-2-yl)-5-[[4-(4-methoxyphenyl)piperazin-1-yl]-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O3S/c1-33-20-11-9-19(10-12-20)29-13-15-30(16-14-29)22(18-6-3-2-4-7-18)23-25(32)31-26(35-23)27-24(28-31)21-8-5-17-34-21/h2-12,17,22,32H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBAQWNATIGTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(C3=CC=CC=C3)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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